Cas no 938-97-6 (4-Hydroxyphenylglycine)

4-Hydroxyphenylglycine structure
4-Hydroxyphenylglycine structure
商品名:4-Hydroxyphenylglycine
CAS番号:938-97-6
MF:C8H9NO3
メガワット:167.161962270737
MDL:MFCD00065931
CID:40352
PubChem ID:92143

4-Hydroxyphenylglycine 化学的及び物理的性質

名前と識別子

    • 2-Amino-2-(4-hydroxyphenyl)acetic acid
    • AMINO-(4-HYDROXY-PHENYL)-ACETIC ACID
    • 4-HYDROXY-DL-PHENYLGLYCINE
    • 4-hydroxyphenylglycine
    • Amino-4-hydroxybenzeneacetic acid
    • DL-4-OH-Phg-OH
    • (4-Hydroxyphenyl)(amino)acetic acid
    • (4-Hydroxyphenyl)glycine
    • 2-(4-Hydroxyphenyl)glycine
    • DL-4-HYDROXYPHENYLGLYCINE
    • P-HYDROXY PHENYLGLYCINE
    • Glycine,2-(p-hydroxyphenyl)- (6CI,7CI,8CI)
    • (RS)-2-(4-Hydroxyphenyl)glycine
    • (?à)-2-(4-Hydroxyphenyl)glycine
    • (?à)-2-(p-Hydroxyphenyl)glycine
    • (?à)-Amino(p-hydroxyphenyl)aceticacid
    • (?à)-p-Hydroxyphenylglycine
    • (?à)-a-Amino-4-hydroxybenzeneacetic acid
    • DL-2-(4-Hydroxyphenyl)glycine
    • DL-2-(p-Hydroxyphenyl)glycine
    • DL-p-Hydroxyphenylglycine
    • DL-a-Amino(4-hydroxyphenyl)acetic acid
    • NSC 30081
    • a-(4-Hydroxyphenyl)glycine
    • a-(p-Hydroxyphenyl)glycine
    • a-Amino-p-hydroxyphenylacetic acid
    • Amino(4-hydroxyphenyl)acetic acid
    • alpha-Amino-4-hydroxybenzeneacetic acid
    • (1)-4-Hydroxyphenylglycine
    • (+/-)-alpha-Amino-4-hydroxybenzeneacetic acid
    • LJCWONGJFPCTTL-UHFFFAOYSA-N
    • D-(-)-p-Hydroxyphenylglycine
    • D-P-HYDROXYPHENYLGLYCINE
    • UK 25842
    • para-hydroxyphenylglycine
    • Glycine, 2-(p-hydroxyphenyl)- (6CI, 7CI, 8CI)
    • α-Amino-4-hydroxybenzeneacetic acid (ACI)
    • (±)-2-(4-Hydroxyphenyl)glycine
    • (±)-2-(p-Hydroxyphenyl)glycine
    • (±)-Amino(p-hydroxyphenyl)acetic acid
    • (±)-p-Hydroxyphenylglycine
    • (±)-α-Amino-4-hydroxybenzeneacetic acid
    • 2-Amino-2-(4-hydroxyphenyl)aceticacid
    • DL
    • DL-α-Amino(4-hydroxyphenyl)acetic acid
    • p-Hydroxyphenylglycine
    • α-(4-Hydroxyphenyl)glycine
    • α-(p-Hydroxyphenyl)glycine
    • α-Amino-4-hydroxyphenylacetic acid
    • α-Amino-p-hydroxyphenylacetic acid
    • J-507748
    • (R)-(4-Hydroxyphenyl)glycine; (R)-2-(4-Hydroxyphenyl)glycine; 4-Hydroxy-D-phenylglycine; D-(-)-2-(4-Hydroxyphenyl)glycine; D-(-)-2-(p-Hydroxyphenyl)glycine
    • MFCD00065931
    • 938-97-6
    • Q27093571
    • NS00081113
    • MFCD00065932
    • CHEBI:50418
    • 2-amino-2-(4-hydroxyphenyl)-acetic acid
    • FT-0630187
    • SY032272
    • FB-0735
    • AB00341
    • Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)-
    • amino(4-hydroxyphenyl)ethanoic acid
    • FT-0633158
    • PB47674
    • 1217854-79-9
    • AKOS000168314
    • L(+)4-Phydroxyphenylglycine
    • EINECS 213-353-2
    • W-109619
    • EN300-137921
    • Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-
    • SR-01000944901-1
    • Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (R)-
    • DB02601
    • (-)-alpha-amino-4-hydroxybenzeneacetic acid
    • Amino(4-hydroxyphenyl)acetic acid #
    • 2-amino-2-(4-hydroxyphenyl) acetic acid
    • UNII-7UYG7X0F53
    • SY036146
    • AKOS016050648
    • Benzeneacetic acid, a-amino-4-hydroxy-
    • 37784-25-1
    • 6324-01-2
    • HY-W005226
    • D-2-(4-Hydroxyphenyl)glycine
    • (alphaR)-alpha-Amino-4-hydroxybenzeneacetic acid
    • (+/-)-.ALPHA.-AMINO-4-HYDROXYBENZENEACETIC ACID
    • D-26
    • AB02671
    • NSC30081
    • FT-0669964
    • SR-01000944901
    • CHEMBL130865
    • SCHEMBL652186
    • FT-0624334
    • EINECS 228-682-7
    • 7UYG7X0F53
    • F11089
    • DTXSID90860473
    • SY047013
    • 2-p-hydroxyphenylglycine
    • (R)-.alpha.-Amino-4-hydroxybenzeneacetic acid
    • D-(-)-4-Hydroxyphenyl-d4-glycine
    • NSC-30081
    • CS-W005226
    • NCGC00164509-01
    • A844731
    • (R)-(-)-2-(4-Hydroxyphenyl)glycine
    • STK391435
    • DB-014148
    • BRD-A86525947-001-01-4
    • BBL014416
    • 4-Hydroxyphenylglycine
    • MDL: MFCD00065931
    • インチ: 1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)
    • InChIKey: LJCWONGJFPCTTL-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C1C=CC(O)=CC=1)N)O

計算された属性

  • せいみつぶんしりょう: 167.05800
  • どういたいしつりょう: 167.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.1
  • トポロジー分子極性表面積: 83.6

じっけんとくせい

  • 密度みつど: 1.41
  • ゆうかいてん: 235-238°C
  • ふってん: 446.3℃ at 760 mmHg
  • フラッシュポイント: 223.7ºC
  • 屈折率: 1.54
  • PSA: 69.56000
  • LogP: 0.96170
  • ひせんこうど: -158.4° (c=1, 1mol/L HCl)

4-Hydroxyphenylglycine セキュリティ情報

4-Hydroxyphenylglycine 税関データ

  • 税関コード:2922501000
  • 税関データ:

    中国税関コード:

    2922509090

    概要:

    2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Hydroxyphenylglycine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-137921-1.0g
2-amino-2-(4-hydroxyphenyl)acetic acid
938-97-6
1g
$0.0 2023-06-07
abcr
AB154640-25 g
DL-4-Hydroxyphenylglycine, 95% (H-DL-nTyr-OH); .
938-97-6 95%
25 g
€81.90 2023-07-20
Ambeed
A111647-25g
2-Amino-2-(4-hydroxyphenyl)acetic acid
938-97-6 97%
25g
$9.0 2025-02-25
Ambeed
A111647-10g
2-Amino-2-(4-hydroxyphenyl)acetic acid
938-97-6 97%
10g
$7.0 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BG257-20g
4-Hydroxyphenylglycine
938-97-6 97%
20g
81.0CNY 2021-07-12
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A305005-100g
4-Hydroxyphenylglycine
938-97-6 97%
100g
¥196.90 2023-09-04
Ambeed
A111647-5g
2-Amino-2-(4-hydroxyphenyl)acetic acid
938-97-6 97%
5g
$5.0 2023-09-01
TRC
H949505-10g
(4-Hydroxyphenyl)glycine
938-97-6
10g
$ 1556.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BG257-5g
4-Hydroxyphenylglycine
938-97-6 97%
5g
59CNY 2021-05-08
abcr
AB154640-100 g
DL-4-Hydroxyphenylglycine, 95% (H-DL-nTyr-OH); .
938-97-6 95%
100 g
€123.60 2023-07-20

4-Hydroxyphenylglycine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Methanol ,  Water ;  10 min, rt
1.2 Reagents: Trisodium citrate Solvents: Water ;  25 °C; 30 °C
1.3 Reagents: Sulfuric acid ;  pH 3
1.4 Reagents: Carbon dioxide ,  Ammonia Solvents: Water ;  30 °C → 80 °C; 80 °C → 120 °C; 0.8 - 1 MPa, 120 °C → 140 °C; 0.5 MPa, 101 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  0.8 - 1 MPa, 178 °C; 0.5 MPa, 101 °C
1.6 Reagents: Sulfuric acid Solvents: Water ;  pH 5 - 5.5, < 100 °C; 100 °C → 35 °C
リファレンス
Process for preparation of D,L-phenylglycine derivatives
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Synthesis of DL-2-(p-hydroxyphenyl)glycine by the ammonolysis of p-hydroxymandelic acid obtained by the condensation of phenol with glyoxylic acid
Powar, Netaji P.; Chandalia, Sampatraj B., Journal of Chemical Technology and Biotechnology, 1989, 46(3), 219-32

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  rt → 60 °C; 2 h, 60 °C
リファレンス
Asymmetric resolution of D-p-hydroxyphenylglycine
Yang, Fan; Zhang, Zhenglin; Zou, Jianzhong, Zhongguo Yiyao Gongye Zazhi, 2005, 36(4), 199-200

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfamic acid Catalysts: Benzyltriethylammonium chloride ;  rt → 70 °C; 8 h, 70 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7; cooled
リファレンス
Study on synthesis of DL-p-hydroxyphenylglycine
Pei, Lei; Liu, Fusheng; Yu, Shitao, Jingxi Shiyou Huagong Jinzhan, 2007, 8(11), 20-23

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Stearyldimethylbenzylammonium chloride Solvents: Water ;  rt → 60 °C; 15 min, 60 °C
1.2 Reagents: Benzoic acid ;  8 h, 60 °C; 60 °C → rt
1.3 Reagents: Potassium carbonate Solvents: Water ;  pH 6, rt
リファレンス
The preparation of D-4-hydroxyphenylglycine
Zhang, Da-shuai; Mu, Shuai; Niu, Duan; Liu, Ying; Wang, Ping-bao; et al, Jingxi Huagong Zhongjianti, 2013, 43(2), 33-36

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile
リファレンス
Deprotection of 4-methoxybenzyloxycarbonyl group with p-toluenesulfonic acid in acetonitrile. Application to a large-scale preparation of 7-[D-2-amino-2-(4-hydroxyphenyl)acetamido]cephalosporanic acid
Yamada, Hirotada; Tobiki, Hisao; Tanno, Norihiko; Suzuki, Hiroyuki; Jimpo, Kiyokazu; et al, Bulletin of the Chemical Society of Japan, 1984, 57(11), 3333-4

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Benzylamine Solvents: Ethanol
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Tetrahydrofuran ,  Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
リファレンス
Novel method of preparing hydroxyarylglycines, alkoxyarylglycines and the glycinates thereof, from aromatic aldehydes and benzylamine
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Process for preparing an alpha-amino acid, the corresponding ester and amide
, European Patent Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  β-Cyclodextrin ,  Ammonia Catalysts: Hexadecyltrimethylammonium bromide Solvents: Dichloromethane ,  Water
リファレンス
Synthesis of p-hydroxyphenylglycine
Liu, Changchun, Huagong Shikan, 2001, 15(9), 25-27

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sulfamic acid Catalysts: Sodium hydroxide ,  Ammonium nitrate ,  Aluminum hydroxide Solvents: Water ;  rt → 60 °C; 7 h, 60 °C; 60 °C → rt
1.2 Reagents: Ammonium hydroxide ;  pH 6, rt; 1 h, rt
リファレンス
Solid acid catalyst and preparation method thereof and preparation method of para-hydroxyphenylglycine
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfamic acid ;  28 °C
1.2 76 °C
リファレンス
An in-depth mechanistic study of the p-hydroxyphenylglycine synthetic process using in situ ATR-IR spectroscopy
Mao, Hai-Fang; Xing, Hui-Min; Jin, Miao-Miao; Liu, Ji-Bo; Yao, Yue-Liang; et al, Analytical Methods, 2022, 14(29), 2833-2840

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Urea ,  Potassium chlorate Solvents: Water
1.2 Reagents: Sulfamic acid ;  2 h, 20 °C
リファレンス
Process for preparation of DL-4-hydroxyphenylglycine
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sulfamic acid Solvents: Water ;  45 min, 120 °C
リファレンス
Preparation of DL-4-hydroxyphenylglycine in pulse tube reactor
, China, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid ;  20 h, 35 °C
1.2 Reagents: Sodium hydroxide ,  Sodium bisulfite Solvents: Water ;  pH 3, 25 °C
リファレンス
Method for synthesizing p-hydroxyphenylglycine
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sulfamic acid Catalysts: Sulfuric acid Solvents: Water ;  5 - 6 h, 70 °C
1.2 Reagents: Ammonia Solvents: Water ;  24 h, pH 7
リファレンス
Study on synthesis of DL-p-hydroxyphenylglycine
Zhang, Jing; Tu, Wei-ping, Yingyong Huagong, 2003, 32(5), 46-48

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 4-Nitrophthalimide ;  10 h, 65 °C; 65 °C → 25 °C
リファレンス
Process for preparation of DL-p-hydroxyphenylglycine
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonamide ,  Ethylene glycol ;  30 °C; 20 °C; 35 °C; 65 °C
1.2 pH 4 - 5
1.3 Reagents: Ammonia Solvents: Water ;  pH 7, 35 - 45 °C
リファレンス
Production method and device of D,L-p-hydroxyphenylglycine by adopting staged temperature control of multi-stage tubular reactor, continuous neutralization and kettle-type reactor
, China, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide ,  Ammonium chloride
リファレンス
p-Hydroxyphenylglycine or an N-alkyl or an N,N-dialkyl derivative
, Netherlands, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Phosphoric acid ;  rt → 65 °C; 7 h, 60 - 65 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 4.8
リファレンス
Process for preparation of 4-hydroxyphenylglycine
, China, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sulfamic acid Catalysts: Phosphoric acid Solvents: Hexane ,  Water ;  70 - 75 °C; 2 h; 4 h
1.2 Solvents: Water ;  65 - 70 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 3 - 5
リファレンス
Method for preparation of p-hydroxyphenylglycine
, China, , ,

4-Hydroxyphenylglycine Raw materials

4-Hydroxyphenylglycine Preparation Products

4-Hydroxyphenylglycine 関連文献

4-Hydroxyphenylglycineに関する追加情報

Introduction to 4-Hydroxyphenylglycine (CAS No. 938-97-6)

4-Hydroxyphenylglycine, identified by the Chemical Abstracts Service Number (CAS No.) 938-97-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a hydroxyl group and an amino acid backbone, has garnered considerable attention due to its versatile applications in drug development, enzyme inhibition, and metabolic studies. The unique structural properties of 4-Hydroxyphenylglycine make it a valuable intermediate in synthesizing various pharmacologically active agents, particularly those targeting neurological and cardiovascular disorders.

The chemical structure of 4-Hydroxyphenylglycine consists of a phenyl ring substituted with a hydroxyl group at the para position and an amino acid side chain. This configuration imparts both hydrophilic and lipophilic characteristics, facilitating its interaction with biological targets. In recent years, researchers have explored its potential in developing novel therapeutic agents, leveraging its ability to mimic or modulate the activity of endogenous amino acids.

One of the most compelling aspects of 4-Hydroxyphenylglycine is its role in enzyme inhibition studies. Specifically, it has been investigated for its interaction with peptidases and proteases, where its structural motif allows for selective binding. For instance, studies have demonstrated its efficacy in inhibiting certain metalloproteinases, which are implicated in conditions such as cancer metastasis and inflammation. The mechanism of action often involves the hydroxyl group forming hydrogen bonds with key residues in the enzyme's active site, thereby reducing enzymatic activity.

In the realm of drug discovery, 4-Hydroxyphenylglycine has been utilized as a building block for designing more complex molecules. Its incorporation into peptidomimetics has shown promise in creating drugs with improved pharmacokinetic profiles. For example, derivatives of 4-Hydroxyphenylglycine have been synthesized to target specific neurological pathways, offering potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to fine-tune the properties of these derivatives by modifying the phenyl ring or the amino acid side chain makes 4-Hydroxyphenylglycine an indispensable tool in medicinal chemistry.

Recent advancements in computational chemistry have further enhanced the utility of 4-Hydroxyphenylglycine. Molecular modeling studies have provided insights into its binding interactions with biological targets at an atomic level. These simulations have helped researchers predict optimal modifications to enhance binding affinity and selectivity. Additionally, virtual screening techniques have identified novel analogs of 4-Hydroxyphenylglycine with enhanced therapeutic potential.

The synthesis of 4-Hydroxyphenylglycine itself is another area of active research. Traditional methods often involve multi-step organic reactions, but recent innovations have focused on more sustainable and efficient approaches. Enzymatic synthesis, for instance, has been explored as a greener alternative, utilizing biocatalysts to produce 4-Hydroxyphenylglycine with high yield and purity. Such methods align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Applications beyond drug development also highlight the significance of 4-Hydroxyphenylglycine. In biochemical research, it serves as a substrate for studying metabolic pathways and enzyme kinetics. Its incorporation into labeled probes has enabled researchers to track amino acid transport and metabolism in cellular systems. Furthermore, its role in developing chiral auxiliaries for asymmetric synthesis underscores its versatility in synthetic chemistry.

The future prospects for 4-Hydroxyphenylglycine are promising, with ongoing research uncovering new applications and refining existing ones. As our understanding of biological systems continues to evolve, so too will the ways in which 4-Hydroxyphenylglycine is utilized. Whether as an intermediate in drug synthesis or a tool for biochemical investigation, this compound remains a cornerstone of modern chemical biology.

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